ARRY-382 was developed by Array BioPharma Inc. and is classified as an antineoplastic agent. Its primary therapeutic application is in oncology, targeting various advanced solid tumors. The compound has undergone several clinical trials to evaluate its safety and efficacy in combination with other treatments, such as pembrolizumab, a programmed cell death protein 1 (PD-1) inhibitor .
The synthesis of ARRY-382 involves a series of chemical reactions designed to construct its complex molecular structure. The key steps include:
The detailed synthetic pathway has not been fully disclosed in public literature but involves standard organic synthesis techniques commonly used in medicinal chemistry.
The molecular formula of ARRY-382 is , with a molecular weight of approximately 548.68 g/mol. The compound features an intricate structure characterized by multiple rings and functional groups that facilitate its interaction with CSF-1R.
The InChIKey for ARRY-382 is JUPOTOIJLKDAPF-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
As a small-molecule inhibitor, ARRY-382 primarily engages in competitive inhibition at the CSF-1R binding site. The interactions involve:
These interactions are crucial for its mechanism of action in modulating tumor-associated macrophage activity.
The mechanism of action for ARRY-382 involves:
Clinical studies have shown that this dual action can significantly impact tumor progression and patient outcomes when combined with other immunotherapies.
The physical properties of ARRY-382 include:
Chemical properties include:
Further analyses such as thermal stability and spectroscopic data (NMR, IR) would provide additional insights into its physical characteristics but are not extensively documented in available literature .
ARRY-382 has been primarily investigated for its potential applications in oncology:
Clinical trials have indicated promising results regarding its safety profile and preliminary efficacy, paving the way for further development in cancer treatment strategies .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: